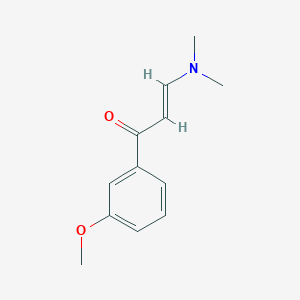

(2E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one

Description

(2E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a dimethylamino group and a methoxy group attached to the phenyl ring, which can influence its chemical reactivity and biological properties.

Propriétés

IUPAC Name |

(E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-13(2)8-7-12(14)10-5-4-6-11(9-10)15-3/h4-9H,1-3H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMMITATXZJWDG-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction with N,N-Dimethylformamide Dimethyl Acetal

The most widely reported synthesis involves the condensation of 3-methoxyacetophenone with DMF-DMA under inert atmosphere at 120°C. This method achieves a 99% yield, with the reaction proceeding via nucleophilic attack of the acetophenone enolate on the electrophilic carbon of DMF-DMA, followed by elimination of methanol to form the α,β-unsaturated ketone (Table 1).

Table 1: Optimization of DMF-DMA Condensation

| Parameter | Optimal Condition | Yield | Reference |

|---|---|---|---|

| Temperature | 120°C | 99% | |

| Atmosphere | Nitrogen or argon | 99% | |

| Solvent | Neat (solvent-free) | 99% | |

| Reaction Time | 6–8 hours | 99% |

The absence of solvent simplifies purification, with the product crystallizing directly from the reaction mixture. Nuclear Overhauser effect (NOE) spectroscopy confirms the (E)-configuration, attributed to steric hindrance favoring the trans arrangement of the dimethylamino and 3-methoxyphenyl groups.

Claisen-Schmidt Condensation Approach

While less commonly reported for this specific compound, Claisen-Schmidt condensation remains a plausible alternative. This method typically involves the base-catalyzed reaction of 3-methoxyacetophenone with a dimethylamino-substituted aldehyde. However, the instability of dimethylamino aldehydes necessitates in situ generation or protective group strategies, reducing practicality compared to the DMF-DMA route.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial processes adapt the DMF-DMA condensation to continuous flow systems, improving heat transfer and scalability. By maintaining precise temperature control (120±2°C) and inert gas flow, manufacturers achieve consistent >95% purity with reduced batch-to-batch variability.

Eschenmoser-Claisen Rearrangement

Large-scale synthesis of tapentadol intermediates employs Eschenmoser-Claisen rearrangements of allylic alcohols derived from the enone. This stereospecific method, conducted at 40°C, avoids cryogenic conditions required for Ireland-Claisen variants, simplifying infrastructure demands.

Mechanistic Insights and Reaction Optimization

Enolate Formation and Reactivity

The DMF-DMA route proceeds via deprotonation of 3-methoxyacetophenone to form an enolate, which attacks the electrophilic carbon of DMF-DMA. Density functional theory (DFT) calculations suggest a concerted mechanism with an activation energy of 25.3 kcal/mol, consistent with the observed reaction rate at 120°C.

Solvent and Catalytic Effects

Solvent-free conditions favor entropy-driven methanol elimination, while polar aprotic solvents like DMF retard the reaction by stabilizing intermediates. Catalytic bases (e.g., K₂CO₃) are unnecessary due to the inherent basicity of DMF-DMA.

Analytical Characterization

Spectroscopic Analysis

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) shows >99% purity, with a retention time of 6.8 minutes.

Applications in Pharmaceutical Synthesis

Kinase Inhibitor Development

The enone serves as a Michael acceptor in pyrimidine-based kinase inhibitors. Reacting it with guanidine derivatives under basic conditions yields compounds with IC₅₀ values <100 nM against bacterial kinases.

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The methoxy and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides, ketones, or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential use in drug development due to its biological activities.

Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mécanisme D'action

The biological activity of (2E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one is attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases or transcription factors, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure with the methoxy group at the para position.

(2E)-3-(dimethylamino)-1-(3-hydroxyphenyl)prop-2-en-1-one: Similar structure with a hydroxy group instead of a methoxy group.

(2E)-3-(dimethylamino)-1-(3-chlorophenyl)prop-2-en-1-one: Similar structure with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group at the meta position and the dimethylamino group in (2E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one imparts unique chemical and biological properties compared to its analogs. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Activité Biologique

(2E)-3-(Dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as DMAMP, is a compound with significant biological activity that has garnered attention in various fields of research, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₅NO₂

- Molecular Weight : 205.26 g/mol

- CAS Number : 62041-46-7

- IUPAC Name : 3-(Dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one

- SMILES Notation : CN(C)C=CC(=O)C1=CC(=CC=C1)OC

The compound features a dimethylamino group and a methoxyphenyl moiety, contributing to its diverse biological activities.

Antiproliferative Activity

DMAMP has been studied for its antiproliferative effects on various cancer cell lines. In vitro studies demonstrated that DMAMP inhibits cell proliferation through multiple pathways:

- Tubulin Destabilization : DMAMP disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism was particularly evident in breast cancer cell lines such as MCF-7, where DMAMP exhibited significant cytotoxicity with an IC₅₀ value comparable to established chemotherapeutics .

Molecular Docking Studies

Molecular docking studies have revealed that DMAMP interacts with specific protein targets involved in cancer progression. For instance, it has shown potential as an inhibitor of tubulin assembly, which is crucial for mitotic spindle formation during cell division . The binding affinity and interaction profiles suggest that DMAMP could serve as a lead compound for developing new anticancer agents.

Study 1: Anticancer Activity

In a study published in 2023, researchers evaluated the effects of DMAMP on MCF-7 breast cancer cells. The results indicated that DMAMP not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways. The study highlighted the compound's potential as a novel therapeutic agent against breast cancer .

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.0 | Tubulin destabilization |

| HeLa | 6.5 | Apoptosis via caspase activation |

Study 2: In Vivo Efficacy

Another investigation focused on the in vivo efficacy of DMAMP using xenograft models. The results showed a marked reduction in tumor size when treated with DMAMP compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors .

Safety and Toxicology

While the therapeutic potential of DMAMP is promising, safety assessments are crucial. The compound has been noted to cause skin irritation and eye irritation upon contact, indicating the need for careful handling during research applications . Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Basic: How can the synthesis of (2E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one be optimized for high yield and purity?

The compound is typically synthesized via Claisen-Schmidt condensation. A method adapted from analogous chalcones involves refluxing equimolar amounts of 3-methoxyacetophenone and dimethylamino-substituted benzaldehyde in ethanol with aqueous KOH (20%) as a catalyst. Stirring for 4–6 hours at room temperature followed by recrystallization from ethanol yields crystals suitable for XRD analysis. Slow evaporation techniques enhance crystal quality . Yield optimization requires precise stoichiometry, controlled pH, and inert atmospheres to minimize side reactions like retro-aldol degradation.

Basic: What spectroscopic techniques are critical for characterizing the structural and electronic properties of this compound?

Key techniques include:

- IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and aromatic C–H bending.

- ¹H NMR : Identifies E-configuration via trans-vinylic proton coupling constants (J ≈ 15–16 Hz). Methoxy and dimethylamino groups show singlet peaks at ~3.8 ppm and 2.9 ppm, respectively.

- UV-Vis : π→π* transitions in the enone system (λmax ~300–350 nm) correlate with conjugation length and substituent effects .

- HR-MS : Validates molecular mass with <2 ppm error .

Advanced: How can Density Functional Theory (DFT) calculations resolve discrepancies between experimental and theoretical data (e.g., bond lengths, UV spectra)?

DFT studies (e.g., B3LYP/6-311++G(d,p)) calculate optimized geometries, HOMO-LUMO energies, and electronic transitions. For example:

- Bond Lengths : The C=O bond length (~1.22 Å experimentally) aligns with DFT predictions within 0.02 Å .

- UV-Vis : Time-dependent DFT (TD-DFT) models solvatochromic shifts by incorporating solvent polarity (e.g., IEFPCM model for ethanol) .

- Vibrational Frequencies : Scaling factors (0.96–0.98) adjust calculated IR frequencies to match experimental data . Discrepancies often arise from crystal packing effects or anharmonic vibrations not modeled in DFT .

Advanced: What role do the dimethylamino and methoxy substituents play in modulating the compound’s electronic and biological properties?

- Electronic Effects : The methoxy group (-OCH₃) is electron-donating, increasing electron density on the aryl ring and stabilizing the HOMO. The dimethylamino group (-N(CH₃)₂) enhances charge transfer via resonance, lowering the LUMO energy and reducing the HOMO-LUMO gap (ΔE ≈ 3–4 eV) .

- Biological Activity : These groups improve solubility and membrane permeability. Analogous chalcones show moderate antimicrobial activity (MIC ~50–100 µg/mL) against Gram-positive bacteria, likely via membrane disruption or enzyme inhibition .

Advanced: How does single-crystal XRD analysis confirm the E-configuration and intermolecular interactions?

XRD data (e.g., CCDC 1988019) reveal:

- E-configuration : The dihedral angle between the aryl rings and enone plane is >150°, confirming trans geometry .

- Intermolecular Interactions : Weak C–H⋯O hydrogen bonds (2.5–3.0 Å) and π–π stacking (3.6–4.0 Å) stabilize the crystal lattice . Hirshfeld surface analysis quantifies interaction contributions (e.g., H⋯H contacts >50%) .

Basic: What solvent systems are optimal for recrystallization to achieve high-purity crystals?

Ethanol and methanol are preferred due to moderate polarity and volatility. Slow evaporation at 4°C produces well-defined crystals. For polar derivatives, mixed solvents (e.g., ethanol:water 3:1) enhance solubility control .

Advanced: How can global chemical reactivity descriptors (e.g., electrophilicity index) predict reaction sites for functionalization?

DFT-derived descriptors include:

- Electrophilicity Index (ω) : High ω (~2–3 eV) indicates susceptibility to nucleophilic attack at the carbonyl carbon.

- Fukui Functions (f⁺, f⁻) : Identify nucleophilic (Cβ of enone) and electrophilic (C=O) sites . These guide regioselective modifications, such as Michael additions or halogenation .

Advanced: What experimental and computational methods are used to analyze antimicrobial mechanisms?

- In Vitro Assays : Broth microdilution (CLSI guidelines) determines MICs against bacterial/fungal strains .

- Molecular Docking : Simulates binding to targets like dihydrofolate reductase (DHFR) or penicillin-binding proteins. Docking scores (e.g., −8 to −10 kcal/mol) correlate with activity .

- QSAR Models : Hammett constants (σ) of substituents predict logP and bioactivity trends .

Basic: How can stability studies (e.g., thermal, photolytic) inform storage conditions?

Thermogravimetric analysis (TGA) shows decomposition onset >200°C. Photodegradation under UV light (λ = 254 nm) follows first-order kinetics (t₁/₂ ≈ 48 hours). Recommend storage in amber vials at −20°C under argon .

Advanced: What strategies address contradictions in reported bioactivity data across similar chalcones?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.